![molecular formula C18H17N3O3 B14449851 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol CAS No. 76289-26-4](/img/structure/B14449851.png)
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: A simpler derivative with similar biological activities.
5-Amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol: A reduced form with different reactivity.
7-{[(2-Phenylethyl)amino]methyl}quinolin-8-ol: Lacks the nitro group, leading to different chemical properties
Uniqueness
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is unique due to the presence of both the nitro and 2-phenylethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
| 76289-26-4 | |
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
5-nitro-7-[(2-phenylethylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C18H17N3O3/c22-18-14(12-19-10-8-13-5-2-1-3-6-13)11-16(21(23)24)15-7-4-9-20-17(15)18/h1-7,9,11,19,22H,8,10,12H2 |
Clé InChI |
NMDIDTZYNXYNOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


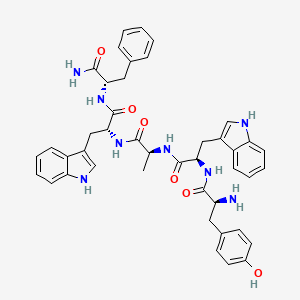

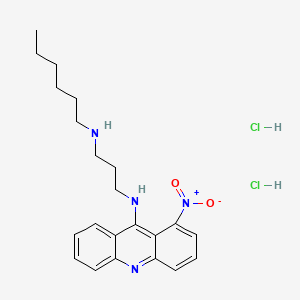
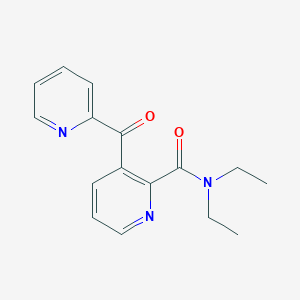


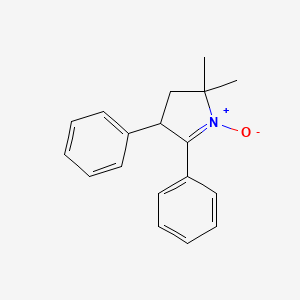
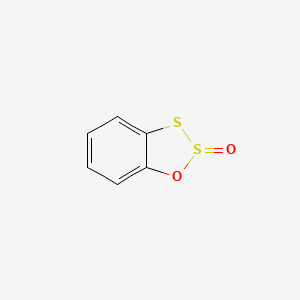
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

